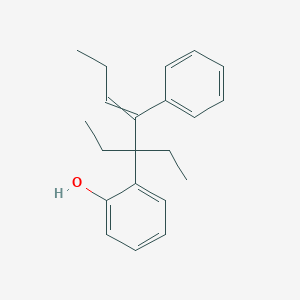
2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol is a chemical compound characterized by its phenolic structure, which includes a hydroxyl group (-OH) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which enhance the reactivity of the compound towards nucleophiles . Common synthetic routes include the use of aryl halides and strong nucleophiles under specific reaction conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale chemical processes that ensure high yield and purity. Techniques such as catalytic hydrogenation and Friedel-Crafts alkylation are commonly employed in the production of phenolic derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Aryl halides, strong nucleophiles (e.g., NaOH, NH₃)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenolic ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in electron transfer reactions, which can modulate oxidative stress and inflammation .
Comparison with Similar Compounds
Phenol (C₆H₅OH): The simplest phenolic compound, known for its antiseptic properties.
4-Hexylresorcinol: A phenolic compound with enhanced germicidal activity and fewer side effects compared to phenol.
2,4-Dichlorophenol: A chlorinated phenol used in the synthesis of herbicides and disinfectants.
Uniqueness: Its combination of an ethyl group, phenyl group, and hydroxyl group on the aromatic ring allows for diverse chemical reactivity and biological activity, setting it apart from other phenolic compounds .
Properties
CAS No. |
90878-17-4 |
|---|---|
Molecular Formula |
C21H26O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(3-ethyl-4-phenylhept-4-en-3-yl)phenol |
InChI |
InChI=1S/C21H26O/c1-4-12-18(17-13-8-7-9-14-17)21(5-2,6-3)19-15-10-11-16-20(19)22/h7-16,22H,4-6H2,1-3H3 |
InChI Key |
WUFRCNOYUACYNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


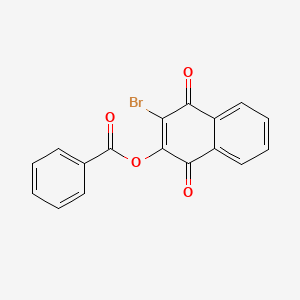
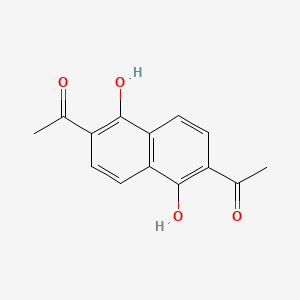

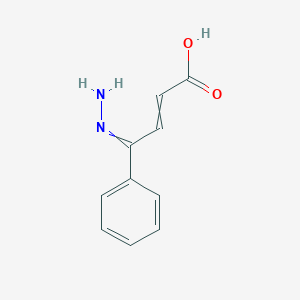



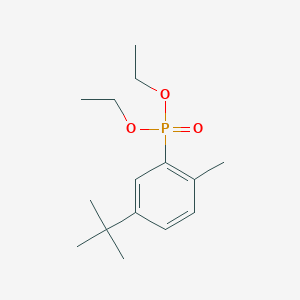
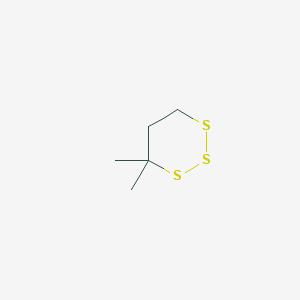
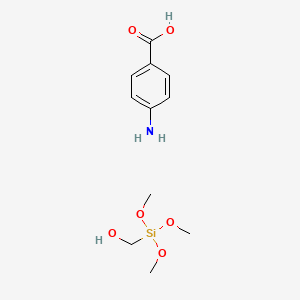
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
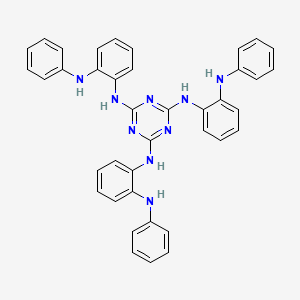
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

